molecular formula C21H23N3O4 B5594749 8-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5594749
M. Wt: 381.4 g/mol
InChI Key: YJRIXPMBERJLNV-UHFFFAOYSA-N
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Description

8-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.16885622 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

Research has shown that certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including variants substituted with specific groups, demonstrate significant antihypertensive effects. For example, compounds substituted at the 8 position with 2-(3-indolyl)ethyl groups were found to possess antihypertensive properties, with activities influenced by substitutions at the 4 position. These compounds were tested in spontaneous hypertensive rats, and some exhibited mixed alpha- and beta-adrenergic receptor blocking effects, suggesting potential as antihypertensive agents (Caroon et al., 1981).

Inhibition of Neural Calcium Uptake

A series of novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized and evaluated for their in vitro inhibitory action on calcium uptake into cerebrocortical synaptosomes. These compounds displayed potent inhibitory action and offered protection against brain edema induced by triethyltin chloride in rats. Some compounds also demonstrated antihypoxic action and prevention of learning and memory deficits elicited by various agents, indicating their potential in treating conditions related to brain edema and memory impairments (Tóth et al., 1997).

Muscarinic Agonists

A study synthesized a series of compounds related to M1 muscarinic agonists, exploring their potential in treating memory impairments. Certain derivatives exhibited high affinities for both M1 and M2 receptors and showed antiamnesic activity, indicating their utility in addressing cognitive deficits associated with neurological disorders (Tsukamoto et al., 1995).

Safety and Hazards

“(6-Oxo-1,6-dihydropyridin-3-yl)boronic acid” has a GHS06 signal word “Danger” with hazard statements H301;H315;H319;H335 .

Properties

IUPAC Name

8-(6-oxo-1H-pyridine-3-carbonyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-18-7-6-17(14-22-18)19(26)23-12-9-21(10-13-23)15-24(20(27)28-21)11-8-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRIXPMBERJLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CN(C(=O)O2)CCC3=CC=CC=C3)C(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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